molecular formula C7H5BrClFO2S B3047220 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride CAS No. 1356114-17-4

4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride

Cat. No. B3047220
CAS RN: 1356114-17-4
M. Wt: 287.53
InChI Key: VBOASXBUXCVBFH-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride is a chemical compound with the CAS Registry Number 1356114-17-4 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride is C7H5BrClFO2S . The molecular weight is 287.54 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride include a molecular weight of 287.54 and a molecular formula of C7H5BrClFO2S . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Functionalization

4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride is a compound used in various synthesis and functionalization processes in organic chemistry. It serves as a building block for creating more complex molecules. For instance, it is utilized in the practical synthesis of specific benzylamine derivatives and their corresponding sulfones and sulfonamides. These processes involve regioselective introduction of methylthio moieties and further elaboration to benzylamine, showcasing the compound's versatility in synthetic organic chemistry (Perlow et al., 2007).

Catalytic Reactions and Material Synthesis

The compound is also explored in catalytic reactions, particularly in Pd-catalyzed direct arylation processes. It acts as a coupling partner in these reactions, facilitating the synthesis of (poly)halo-substituted bi(hetero)aryls. This application highlights its potential in creating complex aromatic systems with significant structural diversity, useful in materials science and pharmaceuticals (Skhiri et al., 2015).

Medicinal Chemistry

In medicinal chemistry, derivatives of 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride are investigated for their biological activities. For example, N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, synthesized using this compound, have shown potent antibacterial properties. This application is crucial in the development of new antibiotics and therapeutic agents (Abbasi et al., 2015).

Safety and Hazards

4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and protective measures such as wearing protective gloves/clothing/eye protection/face protection are advised .

properties

IUPAC Name

4-bromo-3-fluoro-5-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c1-4-2-5(13(9,11)12)3-6(10)7(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOASXBUXCVBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101231411
Record name 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride

CAS RN

1356114-17-4
Record name 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356114-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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